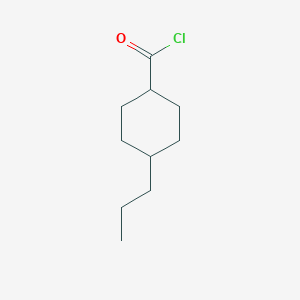
Cyclohexanecarbonyl chloride, 4-propyl-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarbonyl chloride, 4-propyl-, trans-, also known as trans-4-propylcyclohexanecarbonyl chloride, is an organic compound with the molecular formula C10H17ClO. It is a colorless to pale yellow liquid with a pungent odor. This compound is a member of the acyl chloride family and is known for its reactivity with nucleophiles, making it a valuable intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexanecarbonyl chloride, 4-propyl-, trans- can be synthesized through the reaction of 4-propylcyclohexanecarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of 4-propyl-cyclohexanecarbonyl chloride involves the use of large-scale reactors and controlled environments to ensure safety and efficiency. The process generally includes the following steps:
Preparation of 4-propylcyclohexanecarboxylic acid: This precursor is synthesized through the hydrogenation of 4-propylbenzoic acid.
Conversion to acyl chloride: The acid is then reacted with thionyl chloride or oxalyl chloride under controlled temperature and pressure conditions to yield 4-propyl-cyclohexanecarbonyl chloride.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanecarbonyl chloride, 4-propyl-, trans- undergoes several types of chemical reactions, including:
Nucleophilic substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-propylcyclohexanecarboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides.
Alcohols: Reacts with alcohols to form esters.
Thiols: Reacts with thiols to form thioesters.
Water: Hydrolyzes to form the corresponding carboxylic acid.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Carboxylic acid: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarbonyl chloride, 4-propyl-, trans- is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the synthesis of biologically active molecules for research in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-propyl-cyclohexanecarbonyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarbonyl chloride: Similar in structure but lacks the propyl group.
4-Methyl-cyclohexanecarbonyl chloride: Similar but with a methyl group instead of a propyl group.
4-Ethyl-cyclohexanecarbonyl chloride: Similar but with an ethyl group instead of a propyl group.
Uniqueness
Cyclohexanecarbonyl chloride, 4-propyl-, trans- is unique due to its specific propyl substitution on the cyclohexane ring, which can influence its reactivity and the properties of the resulting derivatives. This makes it a valuable compound for synthesizing specific target molecules in organic synthesis .
Eigenschaften
Molekularformel |
C10H17ClO |
|---|---|
Molekulargewicht |
188.69 g/mol |
IUPAC-Name |
4-propylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C10H17ClO/c1-2-3-8-4-6-9(7-5-8)10(11)12/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
NMZPWKRKMBJEOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















